4-Cyanostyrene
Description
4-Cyanostyrene, also known as 4-vinylbenzonitrile, is an aromatic hydrocarbon compound with the molecular formula C9H7N. It is a derivative of styrene, where the para position of the benzene ring is substituted with a cyano group. This compound is a colorless solid that readily dissolves in most organic solvents and serves as a vital monomer in the synthesis of polystyrene polymers .
Properties
IUPAC Name |
4-ethenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUCKQYWGHZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-57-0 | |
| Record name | Benzonitrile, 4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60187922 | |
| Record name | Benzonitrile, 4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-51-6 | |
| Record name | 4-Ethenylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003435516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Aldehyde Condensation and Pyrolysis Method
One classical approach to synthesizing 4-cyanostyrene involves the condensation of benzyl cyanide with paraformaldehyde, followed by pyrolysis of the intermediate hydroxyalkyl nitrile compound.
Process Summary:
- Sodium dissolved in methanol is reacted with paraformaldehyde at 50-55°C to form a reactive intermediate.
- Benzyl cyanide is added dropwise to this mixture, maintaining the temperature.
- After the reaction, acidification and basification steps are applied to isolate the product.
- The intermediate formed, 4-hydroxymethylphenylacetonitrile, undergoes pyrolysis to yield this compound.
- This method was utilized in early studies (Walker’s method) and involves careful temperature control to avoid polymerization during distillation.
- The product purity is confirmed by refractive index measurements close to literature values.
- The method allows only limited scale production due to the sensitivity of this compound to polymerization during purification.
Catalytic Reaction of Aryl-Alkyl Styrenes with Nitric Oxide
A more industrially feasible and scalable method involves the catalytic reaction of aryl-alkyl styrenes with nitric oxide in the presence of a dehydration-dehydrogenation catalyst.
- React aryl-alkyl styrenes (alkyl group C1-C4) with nitric oxide gas at 400–700°C.
- Use a catalyst such as silver on silica gel, prepared by steaming silica gel and impregnating with silver nitrate.
- The reaction proceeds in a fixed or fluidized catalyst bed, with gaseous feed passed over the catalyst.
- Products include unreacted starting material, this compound, small amounts of carbon or carbon dioxide, and trace residues.
- Water formed during the reaction is removed by settling or decanting, and this compound is isolated by distillation.
- This method is cleaner, simpler, and more cost-effective compared to prior art.
- The process minimizes by-products and excessive carbonation.
- The fluidized bed setup reduces exothermic hotspots common in fixed-bed reactors.
Enantioselective Reductive Coupling (Advanced Synthetic Route)
Recent research explores the enantioselective copper hydride-catalyzed reductive coupling of this compound with benzoyl electrophiles to form chiral alcohols.
- This compound, being electron-deficient, participates in reductive coupling with moderate to good yields but shows lower enantioselectivity compared to electron-neutral or electron-rich styrenes.
- The reaction conditions involve chiral ligands and CuH catalysts, providing insight into functional group tolerance and reactivity of this compound.
- This method is more relevant for functionalization than bulk preparation but underscores the chemical versatility of this compound.
Comparative Table of Preparation Methods for this compound
Chemical Reactions Analysis
Types of Reactions: 4-Cyanostyrene undergoes various chemical reactions, including:
Polymerization: It can polymerize rapidly in the presence of acrylonitrile at elevated temperatures, resulting in polymers with narrow molecular weight distributions.
Substitution Reactions: The cyano group in this compound can participate in nucleophilic substitution reactions, reacting with electron-rich species like carbonyl compounds and aromatic rings.
Common Reagents and Conditions:
Polymerization: Acrylonitrile, copper catalysts, and high temperatures (around 80°C) are commonly used.
Substitution: Reagents such as sulfinic acids and N-bromosuccinimide (NBS) are used for difunctionalization reactions.
Major Products:
Poly(this compound): A polymer with nanoscale order, used in various applications.
β-Bromo Sulfones: Formed from the difunctionalization of alkenes with sulfinic acids and NBS.
Scientific Research Applications
4-Cyanostyrene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of poly(this compound) polymers.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Mechanism of Action
The precise mechanism of action of 4-cyanostyrene is still under investigation. it is hypothesized to function as a nucleophile, reacting with electron-rich species like carbonyl compounds and aromatic rings. It is also believed to partake in the formation of covalent bonds with electron-poor entities such as alkenes and alkynes .
Comparison with Similar Compounds
4-Acetoxystyrene: Exhibits deviant polymerization behavior compared to 4-cyanostyrene.
4-Methoxystyrene: Polymerizes immediately in certain solvents due to the electron-donating methoxy group.
4-Hydroxystyrene: Used in various applications but cannot be directly polymerized due to the phenolic OH group.
Uniqueness of this compound: this compound stands out due to its ability to polymerize rapidly and form polymers with narrow molecular weight distributions. Its cyano group also allows for unique substitution reactions, making it a versatile compound in both research and industrial applications .
Biological Activity
4-Cyanostyrene is an organic compound with significant biological activity, primarily due to its nitrile group and styrene backbone. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and polymer synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and applications in therapeutic contexts.
This compound, with the chemical formula C9H7N, features a cyano group (-CN) attached to a styrene framework. The presence of the electron-withdrawing cyano group enhances the reactivity of the compound, making it a valuable building block in organic synthesis.
Biological Mechanisms
1. Antimicrobial Activity
Recent studies have demonstrated that poly(this compound) exhibits significant antibacterial properties. This polymer can target bacterial membranes effectively, disrupting their integrity and leading to cell death. The silent Raman imaging technique has been utilized to visualize these interactions at a molecular level, showcasing the relationship between polymer structure and biological activity .
2. Covalent Inhibition
The cyano group in this compound plays a crucial role in covalent inhibition mechanisms. Research indicates that compounds containing nitriles can form reversible adducts with thiol-containing proteins through an E1cB elimination mechanism. This property is particularly relevant for developing selective covalent inhibitors targeting specific enzymes or receptors .
Synthesis and Reaction Pathways
This compound can be synthesized through various methods, including:
- Photochemical Reactions : A notable study reported the transformation of this compound into branched hydrocarboxylated products using photoredox catalysis involving Rh(I) complexes. This method showcased moderate yields and highlighted the potential for optimizing reaction conditions for better efficiency .
- Polymerization Techniques : The compound can also be polymerized to form poly(this compound), which retains its biological properties while providing enhanced material characteristics for applications in drug delivery systems.
Case Studies
Research Findings
Research has consistently shown that the biological activity of this compound is influenced by its structural properties:
- Reactivity : The electron-withdrawing nature of the cyano group increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks from biological molecules.
- Selectivity : Modifications to the structure can enhance selectivity towards specific biological targets, which is critical for therapeutic applications.
Q & A
Q. How should researchers address gaps in historical data on this compound’s environmental impact?
- Methodological Answer : Conduct lifecycle assessments (LCAs) using OECD guidelines. Analyze degradation products via LC-MS/MS and compare with EPA DSSTox entries . For field studies, ensure sampling plans minimize bias (e.g., stratified random sampling) .
Ethical and Reproducibility Standards
Q. What documentation is essential for replicating this compound-related experiments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
